molecular formula C7H7ClF2N2O2S B13628410 Ethyl 2-(2-amino-5-chlorothiazol-4-yl)-2,2-difluoroacetate

Ethyl 2-(2-amino-5-chlorothiazol-4-yl)-2,2-difluoroacetate

Cat. No.: B13628410
M. Wt: 256.66 g/mol
InChI Key: BSOVSVAQKLAZPI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features an ethyl ester group, a chloro substituent, and two fluorine atoms, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.

    Introduction of the Chloro Substituent: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Ammonia, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Disrupting Cell Membranes: Affecting cell membrane integrity and function.

Comparison with Similar Compounds

Ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can be compared with other thiazole derivatives, such as:

    2-Amino-4-chlorothiazole: Lacks the ethyl ester and difluoroacetate groups.

    2-(2-Amino-1,3-thiazol-4-yl)acetic acid: Lacks the chloro and difluoro substituents.

    2-(2-Amino-5-chloro-1,3-thiazol-4-yl)acetic acid: Lacks the ethyl ester and difluoro groups.

The unique combination of functional groups in ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7ClF2N2O2S

Molecular Weight

256.66 g/mol

IUPAC Name

ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

InChI

InChI=1S/C7H7ClF2N2O2S/c1-2-14-5(13)7(9,10)3-4(8)15-6(11)12-3/h2H2,1H3,(H2,11,12)

InChI Key

BSOVSVAQKLAZPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(SC(=N1)N)Cl)(F)F

Origin of Product

United States

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